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Compound of Interest

Compound Name: Propanoic acid, 2-phenylhydrazide

CAS No.: 20730-02-3

Cat. No.: B1594549

Get Quote

Technical Guide for Process Research & Development

Executive Summary
Propanoic acid, 2-phenylhydrazide (CAS: 20730-02-3), also known as

-phenylpropionohydrazide, is a critical intermediate in the synthesis of nitrogenous
heterocycles, particularly pyrazoles and indoles.[1] Its solubility profile is governed by a
competitive interaction between its lipophilic phenyl-ethyl domains and its hydrophilic hydrazide
linker (

).[1]

This guide provides a definitive technical analysis of its solubility behavior. While specific

quantitative solubility datasets (

) are absent from public chemical registries for this specific CAS, this document synthesizes
structural analysis with thermodynamic principles to provide a Predicted Solubility Profile.
Furthermore, it establishes a Self-Validating Gravimetric Protocol to allow researchers to
generate precise solubility data in-house.[1]
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Chemical Identity & Physicochemical Basis[1][2][3]
To understand the solubility of Propanoic acid, 2-phenylhydrazide, we must first analyze its

structural determinants.[1]

Property Detail

IUPAC Name -phenylpropanohydrazide

CAS Number 20730-02-3

Molecular Formula

Molecular Weight 164.20 g/mol

Physical State
Crystalline Solid (Melting Point range: ~130°C

estimated based on analogs)

LogP (Predicted) ~1.5 (Moderately Lipophilic)

Structural Solvation Analysis
The molecule consists of three distinct domains that dictate its solvent affinity:

Phenyl Ring (Lipophilic): Drives solubility in aromatic and chlorinated solvents (e.g., Toluene,

DCM) via

and Van der Waals interactions.[1]

Ethyl Tail (Lipophilic): Adds minor non-polar character, reinforcing solubility in medium-

polarity organic solvents.[1]

Hydrazide Linker (Polar/H-Bonding): The

core acts as both a Hydrogen Bond Donor (2x NH) and Acceptor (1x C=O, 2x N).[1] This
domain requires polar solvents for effective solvation to overcome the crystal lattice energy.
[1]

Predicted Solubility Profile
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Based on the "Like Dissolves Like" principle and the functional group analysis above, the

following solubility profile is projected. This table serves as a guide for solvent selection during

reaction optimization and purification (recrystallization).
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Solvent Class
Representative
Solvents

Predicted Solubility
Mechanistic
Rationale

Polar Protic
Methanol, Ethanol,

Isopropanol
High

Strong H-bonding

matches the

hydrazide core.[1]

Ideal for

recrystallization (high

solubility at boiling,

lower at ambient).[1]

Polar Aprotic DMSO, DMF, DMAc Very High

Strong dipole

interactions disrupt

the crystal lattice

effectively.[1]

Chlorinated
Dichloromethane

(DCM), Chloroform
Moderate to High

Good interaction with

the phenyl ring;

moderate interaction

with the amide dipole.

[1]

Esters/Ketones Ethyl Acetate, Acetone Moderate

Good general organic

solubility; often used

as co-solvents.[1]

Ethers Diethyl Ether, THF Moderate

THF is better than

ether due to higher

polarity and H-bond

accepting capability.

[1]

Aromatic Toluene, Benzene Low to Moderate

Solubilizes the phenyl

ring but struggles to

break the

intermolecular H-

bonds of the

hydrazide core.[1]
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Aliphatic
Hexane, Heptane,

Cyclohexane
Insoluble

Lacks the polarity to

overcome the crystal

lattice energy.[1] Used

as anti-solvents.[1]

Water Water Low (Cold)

The hydrophobic

phenyl group

dominates, preventing

bulk dissolution in cold

water.[1] Solubility

increases significantly

with heat.[1]

Solvation Mechanism Visualization
The following diagram illustrates the competitive solvation forces. In polar solvents like Ethanol,

the solvent molecules form a "cage" around the hydrazide core, breaking intermolecular H-

bonds.[1] In non-polar solvents, these intermolecular bonds remain intact, leading to

precipitation.[1]

Polar Solvents (EtOH, DMSO) Non-Polar Solvents (Hexane)

Propanoic acid, 2-phenylhydrazide
(Crystal Lattice)

Solvent Dipoles
(H-Bond Donors/Acceptors)

 Exposure 

Weak VdW Forces
(No H-Bonding)

 Exposure 

Solvated Species
(Stable Solution)

 1. H-Bond Disruption
 2. Dipole Stabilization

Intact Lattice
(Insoluble)

 1. Failure to Break Lattice
 2. Aggregation
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Click to download full resolution via product page

Figure 1: Mechanistic pathway of solvation. Polar solvents actively disrupt the crystal lattice via

Hydrogen Bonding, while non-polar solvents fail to overcome lattice energy.[1]

Experimental Protocol: Gravimetric Solubility
Determination
Since literature data is sparse, the Shake-Flask Method is the gold standard for determining

the exact solubility of this compound in your specific solvent of interest.[1] This protocol is self-

validating through the use of triplicate measurements and mass balance checks.[1]

Reagents & Equipment[5][6]
Compound: Propanoic acid, 2-phenylhydrazide (>98% purity).[1]

Solvents: HPLC grade (dry).

Equipment: Temperature-controlled shaker/water bath, 0.45 µm PTFE syringe filters,

analytical balance (0.01 mg precision), tared glass vials.

Step-by-Step Methodology
Preparation (Saturation):

Add excess solid compound (~100 mg) to a glass vial containing 1.0 mL of the target

solvent.

Check: Ensure solid particles remain visible.[1] If all dissolves, add more solid.[1]

Equilibration:

Seal the vial tightly and agitate at the target temperature (e.g., 25°C) for 24 hours.

Why: 24 hours ensures thermodynamic equilibrium is reached, preventing kinetic

supersaturation errors.[1]

Filtration:
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Stop agitation and let the suspension settle for 1 hour.

Using a pre-warmed syringe (to prevent precipitation during transfer), withdraw the

supernatant and filter through a 0.45 µm PTFE filter into a pre-weighed (tared) vial.

Quantification (Gravimetric):

Evaporate the solvent from the filtrate using a gentle nitrogen stream or vacuum oven at

40°C.[1]

Dry the residue to constant weight.[1]

Calculate solubility (

) using the formula:

[1]

Workflow Diagram

1. Saturation
(Excess Solid + Solvent)

2. Equilibration
(24h Agitation @ 25°C)

3. Filtration
(0.45µm PTFE)

4. Evaporation
(Dry to Constant Weight)

Data Output
(Solubility in mg/mL)

Click to download full resolution via product page

Figure 2: The "Shake-Flask" workflow for generating precise quantitative solubility data.

Applications in Synthesis & Purification[1][5][7]
Understanding the solubility profile allows for the optimization of purification processes.[1]

Recrystallization Strategy
The ideal purification method for Propanoic acid, 2-phenylhydrazide utilizes its temperature-

dependent solubility in alcohols.[1]

Solvent: Ethanol (95%) or Ethanol/Water (80:20).[1]

Protocol:
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Dissolve the crude solid in boiling ethanol (High Solubility).

Hot filter to remove insoluble impurities.[1]

Slowly cool to room temperature, then to 0°C.

The compound will crystallize out (Low Solubility at low temp), leaving soluble impurities in

the mother liquor.[1]

Reaction Solvent Selection
For Acylation Reactions: Use Dichloromethane (DCM) or THF.[1] These dissolve the starting

phenylhydrazine and the product moderately well, allowing the reaction to proceed in a

homogeneous phase.[1]

For Heterocycle Formation: Use Ethanol or Acetic Acid.[1] These protic solvents facilitate

proton transfer steps often required in cyclization mechanisms (e.g., Fischer Indole synthesis

variants).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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